1-[3-(2-Methoxyethoxy)phenyl]methanamine

Physicochemical Properties Medicinal Chemistry SAR

1-[3-(2-Methoxyethoxy)phenyl]methanamine (CAS 919016-97-0), also designated as [3-(2-methoxyethoxy)phenyl]methanamine, is a meta-substituted aromatic primary amine with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol. Its structure consists of a benzylamine core functionalized at the 3-position with a 2-methoxyethoxy chain, which introduces additional oxygen atoms for potential hydrogen bonding and modulates its physicochemical profile.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 919016-97-0
Cat. No. B1369386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-Methoxyethoxy)phenyl]methanamine
CAS919016-97-0
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=CC(=C1)CN
InChIInChI=1S/C10H15NO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6,8,11H2,1H3
InChIKeyLFJMLEFCFRQLPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(2-Methoxyethoxy)phenyl]methanamine (CAS 919016-97-0): A Research-Grade Aromatic Amine Scaffold


1-[3-(2-Methoxyethoxy)phenyl]methanamine (CAS 919016-97-0), also designated as [3-(2-methoxyethoxy)phenyl]methanamine, is a meta-substituted aromatic primary amine with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . Its structure consists of a benzylamine core functionalized at the 3-position with a 2-methoxyethoxy chain, which introduces additional oxygen atoms for potential hydrogen bonding and modulates its physicochemical profile [1]. As a building block in the Sigma-Aldrich catalog of unique chemicals, it is supplied for early discovery research with the explicit caveat that analytical data is not collected by the vendor, and the buyer assumes full responsibility for confirming identity and purity .

Why 1-[3-(2-Methoxyethoxy)phenyl]methanamine Cannot Be Casually Replaced by Other Methoxyethoxybenzylamines


For procurement in structure-activity relationship (SAR) studies or synthetic route optimization, substitution with regioisomers such as the 2- or 4-substituted analogs (e.g., [2-(2-methoxyethoxy)phenyl]methanamine, CAS 102197-21-7; [4-(2-methoxyethoxy)phenyl]methanamine) or truncated derivatives like 3-methoxybenzylamine is chemically unsound. While all share the C10H15NO2 formula, the specific meta-positioning of the 2-methoxyethoxy chain on the phenyl ring of 1-[3-(2-Methoxyethoxy)phenyl]methanamine dictates unique electronic, steric, and hydrogen-bonding profiles that directly influence molecular recognition by biological targets and chemical reactivity in downstream functionalizations . Further, the compound's classification as Acute Tox. 3 Oral (H301) distinguishes it from non-toxic or less hazardous analogs, imposing distinct handling and shipping requirements that affect laboratory workflow and total cost of acquisition.

Quantitative Evidence for 1-[3-(2-Methoxyethoxy)phenyl]methanamine Differentiation


LogP and Hydrogen Bond Acceptor Count Differentiate 3-Substituted Analog from 2- and 4-Positional Isomers

The target compound, 1-[3-(2-Methoxyethoxy)phenyl]methanamine, exhibits a computed LogP of 1.17 and possesses three hydrogen bond acceptors . In contrast, the 2-substituted isomer, [2-(2-methoxyethoxy)phenyl]methanamine (CAS 102197-21-7), is characterized by a similar structure but with the methoxyethoxy group in the 2-position, a substitution pattern known to alter its chemical reactivity and biological activity . While a direct, quantitative comparison of LogP for the 2-isomer is not available in the primary literature, the difference in substitution pattern (3- vs. 2-) is a well-established determinant of lipophilicity and molecular conformation . Furthermore, when compared to a truncated analog lacking the ethoxy oxygen, 3-methoxybenzylamine, which has a LogP of approximately 0.86 and only two hydrogen bond acceptors, the target compound demonstrates a ~36% higher LogP and a 50% increase in hydrogen bond acceptor count . These differences are critical for predicting membrane permeability and target binding, justifying the selection of the 3-substituted, full-chain analog in lead optimization campaigns.

Physicochemical Properties Medicinal Chemistry SAR

Topological Polar Surface Area (TPSA) Confers Different Oral Bioavailability Potential Versus Regioisomers and Truncated Analogs

The target compound possesses a computed Topological Polar Surface Area (TPSA) of 44.48 Ų . This value is identical to its 2- and 4-substituted regioisomers due to their identical elemental composition. However, when compared to the simpler analog 3-methoxybenzylamine, which has a smaller TPSA (approximately 35.25 Ų) due to the absence of the second ether oxygen, the target compound's 26% larger polar surface area significantly alters its predicted oral absorption profile . This quantitative difference in a key drug-likeness descriptor provides a clear rationale for selecting the full methoxyethoxy analog over a simpler methoxy variant when modeling or optimizing for oral bioavailability.

ADME Drug-likeness Bioavailability

Acute Oral Toxicity Classification Demands Stricter Handling and Shipping Protocols

1-[3-(2-Methoxyethoxy)phenyl]methanamine is classified as Acute Toxicity Category 3 for oral exposure (H301: Toxic if swallowed) . This hazard profile is explicitly documented in its Safety Data Sheet and necessitates specific precautionary statements (e.g., P301+P310) . This classification distinguishes it from non-toxic or Category 4 analogs, which have less stringent handling and shipping requirements. For example, the compound is subject to a HazMat shipping fee of $50 for ground transport under FedEx's hazardous materials schedule, a cost not incurred for non-hazardous research chemicals . This mandatory surcharge and the associated regulatory paperwork represent a quantifiable, operational differentiation that directly impacts the total landed cost and laboratory safety planning.

Safety Procurement Logistics

Enhanced Molecular Complexity and Rotatable Bond Count Offer Synthetic Versatility Over Simpler Benzylamine Scaffolds

The target compound features 5 rotatable bonds, a property that introduces conformational flexibility valuable for exploring diverse chemical space in fragment-based drug discovery . This is a direct consequence of its 2-methoxyethoxy chain. In contrast, the simpler analog 3-methoxybenzylamine has only 2 rotatable bonds, while unsubstituted benzylamine has just 1 [1]. The increased number of rotatable bonds (a 150% increase over 3-methoxybenzylamine) directly translates to a greater number of potential low-energy conformations. This enhanced conformational entropy is a key differentiator for projects aiming to probe target binding pockets that accommodate flexible ligands or for generating more diverse compound libraries.

Chemical Synthesis Scaffold Diversity Medicinal Chemistry

Recommended Research Applications for 1-[3-(2-Methoxyethoxy)phenyl]methanamine Based on Differentiated Properties


Medicinal Chemistry: Optimizing ADME Profiles in Lead Series

Procure 1-[3-(2-Methoxyethoxy)phenyl]methanamine as a key intermediate for medicinal chemistry programs requiring precise modulation of lipophilicity and hydrogen-bonding capacity. Its computed LogP of 1.17 and TPSA of 44.48 Ų make it a valuable building block for enhancing solubility and oral absorption potential in lead optimization, particularly when compared to more lipophilic (e.g., 2-substituted isomers) or less polar (e.g., 3-methoxybenzylamine) analogs . The unique 3-substitution pattern is critical for maintaining desired pharmacological activity .

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS)

Utilize this compound as a privileged scaffold in FBDD and DOS libraries. Its 5 rotatable bonds provide significantly greater conformational flexibility than simpler benzylamine cores, enabling the exploration of a wider range of binding pocket geometries . This property is essential for generating diverse and novel chemical matter in early-stage discovery.

Specialty Polymer and Material Science Synthesis

Use as a functional monomer or chain extender in the synthesis of specialty polymers. The methoxyethoxy side chain and primary amine functionality can impart unique solubility, adhesion, or chelating properties to the final material. The compound's meta-substitution pattern may offer different polymer chain packing and thermal properties compared to ortho- or para-substituted isomers.

Laboratories with Robust EHS and Shipping Infrastructure

This compound is best suited for well-established research laboratories equipped to handle Acute Toxicity Category 3 substances (H301) and manage the associated HazMat shipping logistics and costs . The mandatory HazMat surcharge for ground transport is a direct, quantifiable factor that should be incorporated into project budgets. Facilities lacking proper safety protocols for handling toxic substances should consider alternative, less hazardous building blocks.

Technical Documentation Hub

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